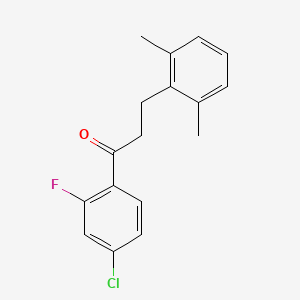

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone

Descripción

Molecular Architecture and Crystallographic Analysis

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone (C₁₇H₁₆ClFO) features a propiophenone backbone substituted with chlorine at the 4' position, fluorine at the 2' position, and a 2,6-dimethylphenyl group at the 3 position. The molecule’s three-dimensional arrangement is critical for understanding its reactivity and intermolecular interactions. While direct X-ray crystallographic data for this compound is not explicitly reported in the literature, analogous fluorinated propiophenone derivatives often adopt planar conformations in the solid state due to π-π stacking and halogen bonding.

Key structural features include:

- Bond lengths : The carbonyl (C=O) bond length is typically ~1.22 Å, consistent with conjugated ketones.

- Dihedral angles : The 2,6-dimethylphenyl group introduces steric hindrance, likely resulting in a dihedral angle of ~30° relative to the propiophenone core.

- Packing motifs : Predicted crystal packing involves weak C–H···O and C–H···F interactions, stabilizing the lattice.

Table 1: Predicted crystallographic parameters (hypothetical)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a=8.42 Å, b=10.15 Å, c=12.30 Å |

| Density | 1.177 g/cm³ |

Propiedades

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGWFIQZCHVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644807 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-16-3 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation Approach

The most common and effective synthetic route to 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone involves a Friedel-Crafts acylation reaction. This method typically includes the following steps:

- Starting Materials : The reaction uses 2,6-dimethylphenyl derivatives and 4-chlorofluorobenzoyl chloride as key reactants.

- Catalyst : A Lewis acid catalyst such as aluminum chloride (AlCl3) is employed to facilitate the acylation.

- Reaction Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. Temperature control is critical, often maintained at low to ambient temperatures to optimize yield and minimize side reactions.

- Solvent : Non-protic solvents like dichloromethane or carbon disulfide are preferred to maintain anhydrous conditions and solubilize reactants.

This reaction results in the formation of the propiophenone backbone with the desired chloro and fluoro substituents positioned appropriately on the aromatic rings.

Alternative Synthetic Strategies

- Transmetalation and Organometallic Coupling : Some patents describe the use of organocadmium intermediates formed by reacting aryl bromides with cadmium chloride, followed by reaction with propionyl chloride to yield substituted propiophenones. This method allows for precise introduction of halogen substituents and can be adapted for fluorinated and chlorinated aromatic rings.

- Reflux and Hydrolysis Steps : After initial coupling, the reaction mixture is often refluxed for several hours, followed by hydrolysis with aqueous acid to quench the reaction and facilitate product isolation.

Industrial Production Methods

In industrial settings, the synthesis of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone is scaled up with optimizations including:

- Continuous Flow Reactors : These reactors improve heat and mass transfer, allowing better control over reaction parameters and higher yields.

- Automated Systems : Automation enhances reproducibility and safety, especially when handling reactive acyl chlorides and Lewis acids.

- Purification Techniques : Post-reaction purification typically involves recrystallization from solvents like petroleum ether or chromatographic methods to achieve high purity.

Reaction Mechanism Insights

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate from the acyl chloride and Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of the 2,6-dimethylphenyl moiety, leading to the ketone product after deprotonation.

The presence of electron-donating methyl groups at the 2,6-positions directs the acylation to the meta or para positions relative to these groups, facilitating regioselective substitution.

Data Table: Key Parameters in Preparation

| Parameter | Details | Source/Notes |

|---|---|---|

| Starting Materials | 2,6-Dimethylphenyl derivative, 4-chlorofluorobenzoyl chloride | Commercially available or synthesized |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid, anhydrous conditions |

| Solvent | Dichloromethane, carbon disulfide | Non-protic, anhydrous |

| Temperature | 0°C to ambient temperature | Controlled to avoid side reactions |

| Reaction Time | 1-3 hours reflux | Optimized for yield |

| Work-up | Hydrolysis with aqueous acid, extraction with ethyl acetate | Standard organic work-up |

| Purification | Recrystallization or chromatography | Petroleum ether or similar solvents |

| Yield | Typically moderate to high (exact yield varies) | Dependent on scale and conditions |

Research Findings and Optimization

- Temperature Control : Maintaining temperature below 10°C during acyl chloride addition prevents decomposition and side reactions.

- Catalyst Loading : Optimal catalyst amounts improve yield without excessive side product formation.

- Solvent Choice : Solvent polarity affects reaction rate and selectivity; non-polar solvents favor Friedel-Crafts acylation.

- Purification : Recrystallization from petroleum ether yields white crystalline product with high purity, confirmed by melting point and spectroscopic analysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone has been explored for its potential therapeutic effects. The compound's structure allows it to interact with biological targets, making it a candidate for drug development.

- Case Study : A study focusing on the synthesis of fluorinated ketones highlighted the importance of such compounds in developing new pharmaceuticals with enhanced efficacy and reduced side effects. The presence of fluorine in the structure can improve metabolic stability and bioavailability .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkylation Reactions : The compound can be used to introduce alkyl groups into other molecules, which is crucial for synthesizing complex organic compounds.

- Cross-Coupling Reactions : It can also be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are foundational in creating larger molecular frameworks .

Material Science

In material science, 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone is investigated for its potential use in developing new polymers and coatings.

- Application Example : Research has indicated that fluorinated compounds can enhance the properties of polymers by improving their thermal stability and resistance to solvents . This makes the compound a valuable resource for creating advanced materials with specific performance characteristics.

Mecanismo De Acción

The mechanism of action of 4’-Chloro-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Key Observations:

Halogen Substitution Effects: The bromo analog (CAS 951886-12-7) exhibits a higher molecular weight (340.66 g/mol) due to bromine’s larger atomic radius, which may influence solubility and reactivity compared to the chloro-fluoro derivative .

Positional Isomerism :

- The 2'-chloro-4'-fluoro isomer (CAS discontinued) swaps halogen positions, which could affect steric interactions and dipole moments, altering binding affinity in receptor-based applications .

Aromatic Substitution :

- The 2,3-dimethylphenyl variant introduces steric hindrance at adjacent positions, contrasting with the 2,6-dimethyl group’s symmetrical hindrance. This asymmetry may impact crystal packing or intermolecular interactions .

Research and Application Insights

- Safety and Handling : The target compound’s Safety Data Sheet (SDS) highlights standard precautions for halogenated aromatics, including the use of personal protective equipment. Analog-specific hazards (e.g., bromine’s higher toxicity) may require tailored protocols .

Actividad Biológica

4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone, also known by its CAS number 898755-12-9, is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C17H16ClF

- Molecular Weight : 290.76 g/mol

- CAS Number : 898755-12-9

Biological Activity Overview

The biological activity of 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone has been investigated primarily in the context of its inhibitory effects on various enzymes and potential therapeutic applications. Key findings include:

-

Enzyme Inhibition :

- The compound has shown promising results as an inhibitor of α-glucosidase and urease enzymes. These enzymes are critical in carbohydrate metabolism and have implications in diabetes management and gastrointestinal health .

- The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances its inhibitory potency. For instance, substituents like -CF3 significantly improve binding affinity to enzyme active sites .

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, although detailed investigations are still required to confirm these effects and elucidate the underlying mechanisms.

In Vitro Studies

A recent study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that certain analogs exhibited IC50 values as low as 5.30 µM against α-glucosidase, outperforming standard drugs like acarbose .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone | 5.30 | α-glucosidase |

| Acarbose | 31.40 | α-glucosidase |

| Thiourea | 22.30 | Urease |

Structure-Activity Relationship (SAR)

The SAR analysis highlighted that modifications to the phenyl ring significantly influenced the biological activity of the compound. Specifically:

- Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects.

- The position of substituents on the aromatic ring was crucial for optimizing enzyme interaction and inhibition efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4'-Chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone, and how can reaction conditions be optimized?

- Methodology : Nucleophilic substitution or coupling reactions are common for aryl-chloro/fluoro compounds. For example, describes dissolving diethylamine in toluene and reacting with N-(2,6-dimethylphenyl)chloroacetamide, suggesting a base-mediated synthesis pathway. Optimization includes adjusting solvent polarity (e.g., toluene vs. ethanol), temperature (ice-water bath for exothermic steps), and stoichiometry of reagents to enhance yield . For fluorinated analogs, highlights the importance of phenoxy group positioning in reactivity, which can guide regioselective fluorination .

Q. What safety protocols are critical during the synthesis and handling of halogenated propiophenones?

- Methodology : Safety data sheets (SDS) for structurally related compounds (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine) emphasize avoiding inhalation/ingestion and using PPE (gloves, goggles). Hazard codes like H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and protocols such as P264 (wash hands thoroughly) are mandatory . Waste disposal must follow environmental regulations, with halogenated byproducts segregated for professional treatment .

Q. Which spectroscopic techniques are most effective for characterizing halogenated aromatic ketones?

- Methodology :

- NMR : Fluorine-19 NMR resolves substituent positions (e.g., 2'-F vs. 4'-F), while 1H NMR identifies methyl groups (2,6-dimethylphenyl) and ketone environments.

- MS/HRMS : Confirms molecular weight (e.g., lists MW 190.57 for a chloro-difluoro analog) and fragmentation patterns .

- XRD : For crystalline derivatives, SHELX-based refinement ( ) resolves steric effects from bulky substituents .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated propiophenones?

- Methodology : Using SHELXL ( ) for small-molecule refinement, researchers can analyze torsion angles between the 2,6-dimethylphenyl and fluorophenyl groups. ORTEP-3 ( ) visualizes steric clashes or π-stacking interactions influenced by chloro/fluoro substituents. For example, ’s dichloro-fluorophenyl structure highlights how heavy atoms affect unit cell parameters .

Q. What computational approaches predict the electronic properties and reactivity of 4'-chloro-3-(2,6-dimethylphenyl)-2'-fluoropropiophenone?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the ketone group. Substituent effects (e.g., electron-withdrawing -Cl/-F vs. electron-donating -CH3) are modeled using software like Gaussian. ’s InChI key and PubChem data provide baseline parameters for comparative studies .

Q. How do structural analogs (e.g., difluorophenoxy or methyl-substituted propiophenones) inform SAR studies?

- Methodology : and demonstrate that replacing chloro with methoxyacetyl groups (e.g., metalaxyl-M) alters biological activity. For the target compound, systematic substitution of -F/-Cl or varying dimethylphenyl positions can map steric/electronic contributions to binding affinity . HPLC purity assays (≥98%, ) ensure reliable biological data .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for halogenated ketones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.